1-Aminoanthracene

Descripción

Historical Context and Significance in Polycyclic Aromatic Amine (PAA) Chemistry

As a polycyclic aromatic amine (PAA), 1-Aminoanthracene holds a notable position in the historical development and understanding of this class of compounds. Its synthesis typically involves the reduction of 1-nitroanthracene, which itself can be prepared from anthracene (B1667546) through nitration reactions wikipedia.org. The reduction step can be achieved using various reducing agents, including hydrogen in the presence of a catalyst like palladium on carbon wikipedia.org. Beyond traditional synthetic routes, this compound can also be chemically oxidized to form poly(this compound), a process that has been achieved in high yields (90-96%) using hydrogen peroxide in the presence of an iron catalyst epa.govnih.gov.

The presence of the amino group significantly influences the chemical behavior of this compound, enabling it to participate in various chemical reactions, including electrophilic substitution and hydrogen bonding fishersci.ca. This reactivity has expanded its utility in synthetic chemistry and materials science, establishing it as a foundational molecule for exploring the broader chemistry of PAAs fishersci.canih.gov.

Current Research Landscape and Emerging Trends in this compound Studies

Current research on this compound spans multiple frontiers, driven by its versatile properties, particularly its fluorescence and reactivity.

Fluorescence Properties and Analytical Applications: this compound is widely recognized for its intrinsic fluorescence properties, making it a valuable tool in various analytical applications fishersci.canih.govfishersci.com. It has been identified as a fluorophore capable of binding to the general anesthetic site in horse spleen apoferritin (HSAF), where its fluorescence is notably enhanced fishersci.nofishersci.comnih.govresearchgate.net. This property allows for the development of unique fluorescence assays for compound screening and anesthetic discovery, as the displacement of this compound by other anesthetics leads to a measurable attenuation of the fluorescence signal, enabling the determination of dissociation constants (K) fishersci.nofishersci.comnih.govresearchgate.net. For instance, this compound has physicochemical properties similar to propofol, a common intravenous general anesthetic, including comparable molecular mass and hydrophobicity (log P = 3.7 for this compound vs. 3.8 for propofol) fishersci.no.

Furthermore, this compound serves as an extrinsic fluorescence probe in competitive fluorescence resonance energy transfer (FRET) assays, exemplified by its use in detecting atmospheric levels of benzene (B151609) through interaction with porcine odorant-binding protein (pOBP) ontosight.ai. Detailed investigations have also explored the fluorescence quenching mechanisms of this compound by dissolved oxygen in cyclohexane (B81311), revealing that dynamic/collisional quenching is the predominant mechanism fishersci.comfishersci.co.uk.

Materials Science and Optoelectronics: Derivatives of this compound are extensively explored in materials science for their optical properties, making them candidates for applications in dyes, pigments, and fluorescent materials wikipedia.org. The compound has garnered significant interest in organic electronics for its potential utility in organic semiconductors and photonic devices nih.gov. Research has demonstrated the low-temperature processing of highly crystalline thin layers of this compound for optoelectronic applications. These films exhibit a prominent green emission peak in photoluminescence measurements and display semiconductor behavior with specific electrical properties ontosight.aisci-toys.com.

The optical absorption measurements of this compound films indicate interband transition energies typically ranging from 3.86 to 3.98 eV ontosight.aisci-toys.com. Their room temperature conductivity suggests semiconductor behavior, with activation energy in the range of 0.48 to 0.55 eV ontosight.aisci-toys.com. Thin films of amino-substituted anthracenes, including this compound, are utilized in advanced electronic devices such as organic light-emitting diodes (OLEDs), solar cells, sensors, and organic thin-film transistors (OTFTs) sci-toys.com. The synthesis of N-triazinyl derivatives of this compound is also an active area of research, focusing on their photo-physical properties, including UV/Vis absorption, fluorescence spectra, and fluorescence quantum yields fishersci.com.

Organic Synthesis and Derivatives: this compound acts as a fundamental building block in a variety of organic syntheses nih.gov. Its amino group facilitates diverse chemical reactions, including electrophilic substitution and hydrogen bonding, which are crucial for the synthesis of new compounds fishersci.ca. An unexpected N-glycosidation reaction involving this compound with glycals has been identified, allowing for the synthesis of C1' N-linked analogues of natural products, such as marmycin A. Studies have also investigated Diels-Alder adducts of this compound with maleic anhydride, focusing on aspects like restricted rotation about the aryl C(1)-N bond and intrinsic asymmetry.

Rationale for In-depth Investigation of this compound's Academic Utility

The continued in-depth investigation of this compound in academic research is justified by its unique combination of structural features and chemical properties. Its three-ring aromatic structure, coupled with the reactive amino group, provides a versatile scaffold for diverse chemical transformations and interactions nih.gov. This inherent versatility makes it an invaluable model system for understanding fundamental principles in organic chemistry, such as reaction mechanisms, spectroscopic behavior, and structure-property relationships.

The compound's pronounced fluorescent characteristics position it as a critical probe in analytical chemistry and biochemical studies, particularly in the development of novel sensing platforms and in the elucidation of biological interactions fishersci.cafishersci.comfishersci.nofishersci.comnih.govresearchgate.netontosight.ai. Furthermore, its demonstrated utility in the fabrication of optoelectronic devices underscores its potential in materials science, offering avenues for the design of next-generation organic semiconductors, light-emitting materials, and solar energy technologies nih.govontosight.aisci-toys.com. The ongoing exploration of its polymerization and derivative synthesis highlights its role in advancing polymer chemistry and the creation of new functional materials epa.govnih.govfishersci.com. Collectively, these attributes solidify this compound's academic utility as a multifaceted compound ripe for continued scientific inquiry and innovation.

Data Tables

Table 1: Key Physical and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | CHN | wikipedia.orgfishersci.camims.com |

| Molecular Weight | 193.24 g/mol | fishersci.cafishersci.cafishersci.ca |

| Physical Description | Dark brown powder/solid | wikipedia.orgfishersci.ca |

| Solubility in Water | Slightly soluble | wikipedia.orgfishersci.canih.gov |

| Solubility in Organic Solvents | Soluble (ethanol, chloroform, acetone, DMSO, DMF, NMP) | wikipedia.orgfishersci.canih.govepa.gov |

| XLogP3 (hydrophobicity) | 3.7 | fishersci.cafishersci.no |

| Topological Polar Surface Area | 26 Ų | fishersci.cafishersci.no |

Table 2: Optoelectronic Properties of this compound Films

| Property | Value | Source |

| Interband Transition Energies | 3.86-3.98 eV | ontosight.aisci-toys.com |

| Photoluminescence Emission | Prominent green peak | ontosight.aisci-toys.com |

| Room Temperature Conductivity | Semiconductor behavior | ontosight.aisci-toys.com |

| Activation Energy (Electrical) | 0.48-0.55 eV | ontosight.aisci-toys.com |

Structure

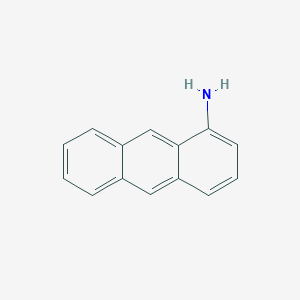

2D Structure

3D Structure

Propiedades

IUPAC Name |

anthracen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUENFNPLGJCNRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209859 | |

| Record name | 1-Aminoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark brown powder; [Sigma-Aldrich MSDS] | |

| Record name | 1-Aminoanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19316 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000405 [mmHg] | |

| Record name | 1-Aminoanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19316 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

610-49-1, 62813-37-0 | |

| Record name | 1-Aminoanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminoanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062813370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoanthracene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01976 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Aminoanthracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-anthrylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H6056DWN2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1 Aminoanthracene and Its Derivatives

Derivatization of 1-Aminoanthracene: Tailoring Molecular Architectures

Synthesis of Photoactive Analogues (e.g., 1-Azidoanthracene)

The synthesis of photoactive analogues from this compound is a critical area of research, enabling the development of probes for biological and chemical systems. A prominent example is the synthesis of 1-azidoanthracene (B1256477) (1-AZA) from this compound (1-AMA). This transformation typically involves a two-step process. Initially, this compound is converted into its diazonium salt. This is achieved by dissolving this compound in concentrated hydrochloric acid and slowly adding sodium nitrite (B80452) at a low temperature, typically between 0-5°C. nih.govnih.gov Subsequently, this diazonium salt solution is treated with sodium azide, leading to the formation of 1-azidoanthracene. The reaction mixture is then allowed to warm to room temperature, and the crude product can be extracted and purified, often by recrystallization from ethanol. nih.govnih.gov

1-Azidoanthracene is notable for its photoactive properties. Upon exposure to ultraviolet (UV) light, 1-azidoanthracene undergoes photolysis, generating a highly reactive nitrene intermediate. nih.govnih.gov This nitrene is capable of forming covalent crosslinks with various molecular targets, including proteins. nih.govnih.gov This characteristic makes 1-azidoanthracene a valuable tool for photoaffinity labeling, enabling the identification and characterization of specific binding sites within complex biological systems. nih.govnih.gov For instance, 1-azidoanthracene has been utilized to investigate the mechanism of action of this compound, which is recognized as a fluorescent general anesthetic. nih.govnih.gov Studies have shown that 1-azidoanthracene shares conserved anesthetic targets with its parent compound, this compound, and can induce immobilization in tadpoles upon near-UV irradiation of the forebrain region. nih.govnih.gov This immobilization, often reversible, is characterized by a longer duration due to the covalent attachment of the ligand to functionally important targets, such as β-tubulin, as identified by mass spectrometry. nih.govnih.gov

Synthesis of Isocyanoaminoanthracene Dyes and N-Methylated Derivatives

The synthesis of isocyanoaminoanthracene dyes and N-methylated derivatives expands the utility of anthracene (B1667546) compounds, particularly in the realm of solvatochromic fluorophores. Isocyanoaminoanthracene dyes, such as 1-isocyano-5-aminoanthracene (ICAA), are typically prepared from diaminoanthracene precursors, specifically 1,5-diaminoanthracene. The synthetic route involves the conversion of one of the amino groups into an isocyano group, often achieved through the use of dichlorocarbene.

These isocyanoaminoanthracene dyes exhibit distinct optical properties, notably their solvatochromic nature. The introduction of an isocyano group significantly enhances the polar character of these dyes. This increased polarity leads to a substantial redshift in their emission maximum, typically ranging from 50 to 70 nm (2077-2609 cm⁻¹), and a broader solvatochromic range. The fluorescence quantum yield of these dyes is highly sensitive to the polarity of the solvent. While the starting anthracene-diamine is highly fluorescent across various solvents, the isocyano derivatives tend to be practically nonfluorescent in more polar solvents, such as dioxane. This unique characteristic makes isocyanoaminoanthracene dyes valuable for probing the polarity of a given medium and offers advantages in applications like cell-staining by minimizing background fluorescence.

N-methylated derivatives of this compound can also be synthesized. For instance, N-triazinyl derivatives have been prepared by reacting cyanuric chloride with this compound, followed by nucleophilic substitution of the chlorine atoms on the triazinyl ring with methoxy (B1213986) and/or phenylamino (B1219803) groups. These modifications influence the compounds' UV/Vis absorption and fluorescence spectra, as well as their fluorescence quantum yields.

Polymerization of this compound: Formation of Conjugated Systems

The polymerization of this compound is a key strategy for forming conjugated polymeric systems, which possess electronic conductivity and find applications in various fields, including electrochemical sensors. These polymers, often referred to as poly(this compound) (PAA), are part of a broader class of conducting polymers derived from aromatic and heterocyclic compounds.

Chemical Oxidative Polymerization Methods

Chemical oxidative polymerization is a well-established method for synthesizing poly(this compound). High yields, typically ranging from 90% to 96%, can be achieved using hydrogen peroxide (H₂O₂) as an oxidant in the presence of an iron (Fe) catalyst. This polymerization process proceeds via successive coupling, resulting in a polymer structure that shares similarities with polyaniline.

The resulting poly(this compound) is obtained as a brown powder. These polymers exhibit solubility in a range of polar organic solvents, including dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), as well as strong acids like H₂SO₄ and HCOOH.

The electrical conductivity of chemically synthesized poly(this compound) typically ranges around 1.6 × 10⁻⁴ S cm⁻¹. This conductivity can be significantly enhanced upon doping with agents such as hydrochloric acid (HCl) or iodine (I₂), reaching values as high as 1.5 × 10³ S cm⁻¹. Molecular weight analysis of these polymers indicates a number-average molecular weight (Mn) of approximately 4500 and a weight-average molecular weight (Mw) of about 7000, with a narrow molecular weight distribution.

Table 1: Properties of Chemically Oxidized Poly(this compound)

| Property | Value / Description | Source |

| Synthesis Method | Chemical oxidative polymerization with H₂O₂ and Fe catalyst | |

| Yield | 90-96% | |

| Appearance | Brown powder | |

| Solubility | Soluble in DMSO, DMF, NMP, H₂SO₄, HCOOH | |

| Electrical Conductivity | 1.6 × 10⁻⁴ S cm⁻¹ (undoped); up to 1.5 × 10³ S cm⁻¹ (doped with HCl or I₂) | |

| Number-Average MW (Mn) | ~4500 | |

| Weight-Average MW (Mw) | ~7000 | |

| Structure Similarity | Similar to polyaniline |

Electrochemical Oxidation for Poly(this compound) Formation

Electrochemical oxidation is a preferred method for the polymerization of this compound, especially when the polymeric product is intended for use as thin films in applications such as polymer film electrodes or sensors. This method allows for precise control over the polymerization process and the quality of the resulting material.

Poly(this compound) films have been successfully electropolymerized on various electrode surfaces, including platinum electrodes. The electrochemical polymerization can be conducted under different conditions, such as at a constant current or a constant potential. Common solvent systems include 1,2-dichlorobenzene (B45396) with tetrabutylammonium (B224687) perchlorate (B79767) as a supportive electrolyte, though aqueous acidic media can also be employed. Optimal polymerization temperatures typically range between -80°C and 50°C.

Electropolymerized poly(this compound) films have demonstrated utility as pH sensors, exhibiting a wide Nernstian response across a pH range of 1 to 12. These polymers can be lightly colored and transparent, with a transmittance of at least 50% in the 400-800 nm range at a thickness of 100 nanometers. They are also electroconductive, displaying a conductivity of at least 1 × 10⁻⁶ S cm⁻¹. Cyclic voltammetry (CV) is a common technique used to monitor the electrochemical polymerization, where the oxidation peak corresponding to the this compound monomer unit diminishes as the polymer peak emerges with increasing cycles.

Table 2: Characteristics of Electrochemically Oxidized Poly(this compound)

| Characteristic | Value / Description | Source |

| Synthesis Method | Electrochemical oxidation (constant current or potential) | |

| Electrode Material | Platinum electrodes | |

| Solvents | 1,2-dichlorobenzene, aqueous acidic media | |

| Electrolyte | Tetrabutylammonium perchlorate (supportive electrolyte) | |

| Temperature Range | -80°C to 50°C | |

| pH Sensing Capability | Wide Nernstian response in 1-12 pH range | |

| Transparency | Transmittance ≥ 50% (400-800 nm, 100 nm thickness) | |

| Electrical Conductivity | ≥ 1 × 10⁻⁶ S cm⁻¹ | |

| CV Peak Changes | Monomer oxidation peak disappears, polymer peak appears with increasing cycles |

Spectroscopic and Photophysical Investigations of 1 Aminoanthracene

Advanced Fluorescence Spectroscopy

Fluorescence spectroscopy is a powerful tool for elucidating the excited-state behavior of molecules. 1-Aminoanthracene exhibits distinct fluorescence characteristics that are sensitive to its environment and internal processes.

Excited State Dynamics and Intramolecular Processes

The excited-state dynamics of fluorescent molecules like this compound involve intricate processes following light absorption. Upon excitation, this compound can undergo intramolecular charge transfer (ICT). mdpi.comnih.govresearchgate.netnih.gov While specific details for this compound's excited state dynamics are often discussed in the context of its derivatives or similar aminoanthracenes (like 1-aminoanthraquinone), the general principle involves the amino group acting as an electron donor to the anthracene (B1667546) moiety. mdpi.comresearchgate.net This charge redistribution in the excited state can lead to changes in molecular geometry, such as the twisting of the amino group, forming a twisted intramolecular charge transfer (TICT) state. mdpi.comresearchgate.net Such processes influence the fluorescence lifetime and quantum yield. researchgate.net

Fluorescence Quenching Mechanisms (e.g., by Dissolved Oxygen)

Fluorescence quenching is a process that reduces the intensity of fluorescence from a fluorophore. For this compound, dissolved oxygen acts as a significant quenching agent. researchgate.netacs.orgresearchgate.netacs.orgnih.gov Studies have shown that both dynamic (collisional) and static quenching mechanisms are at play when this compound is exposed to dissolved oxygen in solvents like cyclohexane (B81311). researchgate.netacs.orgresearchgate.netacs.orgnih.gov

In dynamic quenching, collisions between the excited fluorophore and oxygen molecules lead to non-radiative deactivation of the excited state. researchgate.netacs.org Static quenching, on the other hand, involves the formation of a non-fluorescent complex between this compound and oxygen in the ground state. researchgate.netacs.org Research indicates that dynamic quenching is the predominant mechanism, accounting for approximately 95% of the total quenching in a cyclohexane solution. acs.orgacs.org

Key parameters determined for the fluorescence quenching of this compound by dissolved oxygen in cyclohexane include:

| Parameter | Value | Unit | Citation |

| Dynamic Quenching Constant (KD) | 0.445 ± 0.014 | mM⁻¹ | acs.orgacs.org |

| Static Quenching Rate Constant (KS) | 0.024 ± 0.001 | mM⁻¹ | acs.orgacs.org |

| Overall Stern-Volmer Constant (KSV) | 0.489 ± 0.015 | mM⁻¹ | acs.org |

| F₀/F Enhancement Factor | 2.20 ± 0.01 | - | acs.orgacs.org |

| τ₀/τ Enhancement Factor | 2.08 ± 0.01 | - | acs.orgacs.org |

| Diffusion-Controlled Bimolecular Rate Constant (kq) | 2.1 × 10¹⁰ ± 0.2 × 10¹⁰ | M⁻¹s⁻¹ | acs.orgacs.org |

Solvatochromic Effects on Emission Properties

Solvatochromism refers to the change in the absorption or emission spectrum of a compound due to changes in solvent polarity. nih.govmdpi.com this compound, with its amino group, is expected to exhibit solvatochromic behavior due to the potential for intramolecular charge transfer (ICT) in its excited state. nih.govnih.govmdpi.com The emission maximum of aminoanthracene derivatives can shift to longer wavelengths (redshift) with increasing solvent polarity, a phenomenon known as positive solvatochromism. nih.govmdpi.com This is attributed to the stabilizing effect of solvent reorganization around the more polar excited state. mdpi.com For instance, 1,5-diaminoanthracene, a related compound, shows a bathochromic shift in its fluorescence emission from 475 nm in hexane (B92381) to 511 nm in DMSO, indicating its solvatochromic nature. mdpi.com

Fluorescence Quantum Yield Studies

Fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, representing the ratio of emitted photons to absorbed photons. For this compound, studies indicate it has a relatively high fluorescence quantum yield. For example, this compound is reported to have a fluorescence quantum yield of 8.078, which is higher than that of 9-aminoanthracene (B1202694) (5.682). This higher quantum yield in this compound is attributed to reduced non-radiative decay pathways compared to its 9-amino isomer. The quantum yield can be influenced by various factors, including solvent polarity and the presence of quenchers. nih.govresearchgate.netiitkgp.ac.in

Ultrafast Spectroscopy and Time-Resolved Studies

Ultrafast spectroscopy provides insights into molecular dynamics occurring on femtosecond to picosecond timescales, revealing transient structural changes and energy relaxation pathways. oregonstate.edunih.gov

Femtosecond Stimulated Raman Spectroscopy (FSRS) for Twisted Intramolecular Charge Transfer (TICT) Dynamics

Femtosecond Stimulated Raman Spectroscopy (FSRS) is a powerful technique for studying ultrafast structural dynamics, including twisted intramolecular charge transfer (TICT) processes. mdpi.comresearchgate.netnih.govarxiv.org FSRS combines the temporal resolution of femtosecond pulses with the spectral resolution of Raman spectroscopy, allowing for the acquisition of excited-state vibrational spectra. oregonstate.edunih.gov

While direct FSRS studies specifically on TICT dynamics of this compound are not explicitly detailed in the provided search results, related compounds like 1-aminoanthraquinone (B167232) (AAQ) have been extensively studied using FSRS to provide clear experimental evidence for TICT states. mdpi.comresearchgate.net In AAQ, ultrafast (~110 fs) TICT dynamics have been observed through changes in major vibrational modes, such as the νC-N + δCH and νC=O modes. mdpi.comresearchgate.net The principles and application of FSRS to study TICT dynamics in such amino-substituted aromatic systems are highly relevant to this compound, suggesting that similar investigations could reveal its ultrafast conformational changes upon excitation. mdpi.comresearchgate.netnih.govarxiv.org The technique is capable of resolving coherent oscillations in vibrational bands coupled to the nuclear coordinates involved in the TICT process. mdpi.com

Transient Absorption Spectroscopy for Excited-State Absorption and Stimulated Emission

Transient absorption spectroscopy is a powerful ultrafast pump-probe technique employed to investigate the energetics and dynamics of excited states in molecules wikipedia.orgwikipedia.org. This method allows for the observation of processes such as ground-state bleach, excited-state absorption (ESA), and stimulated emission (SE) wikipedia.orgwikipedia.orgnih.gov. Excited-state absorption occurs when optically allowed transitions from a populated excited state to higher excited states absorb the probe pulse, resulting in a positive signal in the transient absorption spectrum wikipedia.orgnih.gov. Conversely, stimulated emission, where a photon from the probe pulse induces the emission of another photon from the excited molecule returning to the ground state, typically results in a negative signal and broadly follows the fluorescence spectrum wikipedia.orgnih.gov.

While transient absorption spectroscopy is a well-established technique for studying excited-state dynamics, direct research findings specifically detailing the excited-state absorption and stimulated emission of this compound using this method were not explicitly found within the provided search results. Studies on related amino-substituted aromatic compounds, such as 1-aminoanthraquinone and aminoperylene, have utilized femtosecond transient absorption to track excited-state intramolecular proton transfer and charge transfer processes, revealing complex ultrafast dynamics uni.lugoogle.com. However, information focusing solely on this compound's transient absorption profile, excited-state absorption bands, or stimulated emission characteristics was not available in the retrieved literature.

NMR Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the comprehensive elucidation of chemical structures and the detailed analysis of molecular conformations tcichemicals.comfishersci.seuni.lu. For this compound and its derivatives, NMR has been instrumental in confirming their molecular architecture and understanding their dynamic behavior in solution .

Probing Hindered Rotation and Non-planar Conformations

NMR spectroscopy has been effectively utilized to probe phenomena such as hindered rotation and the adoption of non-planar conformations in this compound derivatives. In particular, studies on N,N-disubstituted 1-aminoanthracenes have revealed restricted rotation about the C(1)-N single bond uni.lu. This hindered rotation leads to the existence of distinct conformational diastereomers, which can be isolated and characterized uni.lu.

A notable example involves 1-diacetamidoanthracene, where hindered rotation and a non-planar conformation around the aryl C(1)-N bond have been reported uni.lunih.govfishersci.ca. This restricted rotation manifests in the ¹H NMR spectrum, where the two acetyl methyl groups appear as two separate singlets fishersci.ca. This observation is attributed to the non-equivalent environments of the N-substituents when the molecule adopts a non-planar conformation, especially when the substituent is in close proximity to the 9,10-bridge of the anthracene moiety uni.lufishersci.ca. The introduction of a bridge at the 9,10-positions has been shown to result in a restricted rotation of the aryl C(1)-N single bond, thereby enabling the isolation of these conformational diastereomers uni.lu.

Characterization of Polymer Structures

This compound serves as a monomer for the synthesis of various polymer structures, and NMR spectroscopy plays a vital role in their characterization. Poly(this compound) (PAA) has been successfully synthesized through chemical oxidative polymerization using hydrogen peroxide and an iron catalyst fishersci.ca. The structural integrity of these polymers is confirmed through techniques including NMR spectroscopy fishersci.ca.

For instance, the ¹H NMR spectra of poly(this compound) in DMSO-d6 typically exhibit an absorption signal for the NH hydrogen in the δ 5-6 ppm region fishersci.ca. This NH hydrogen demonstrates exchangeability with water hydrogen present in the deuterated solvent on the NMR time scale, with an activation energy of 27 kJ mol⁻¹ fishersci.ca. These polymers are generally brown powders and exhibit solubility in common organic solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) fishersci.ca. Beyond structural confirmation, NMR, alongside other techniques, has been applied to characterize novel chitosan-derivative polymers crosslinked with N-amino-9,10-dihydro-anthracene-9,10-α,β-succinamide (AS) for antimicrobial applications nih.gov.

X-ray Diffraction and Atomic Force Microscopy for Film Characterization

X-ray Diffraction (XRD) and Atomic Force Microscopy (AFM) are indispensable techniques for the comprehensive characterization of thin films, providing insights into their crystalline structure and surface morphology, respectively. These methods have been extensively applied to analyze films composed of this compound, particularly those intended for optoelectronic applications.

Thin films of this compound can be prepared using various techniques, such as the hot wall technique, which facilitates low-temperature processing. XRD investigations have revealed the crystalline nature of these films. However, it is noteworthy that the deposition conditions significantly influence the film's crystallinity; for example, this compound films prepared by thermal evaporation under non-thermal equilibrium conditions have been reported to be amorphous, in contrast to polycrystalline 2-aminoanthracene (B165279) films prepared similarly. The substrate temperature during deposition is a critical parameter, with higher temperatures promoting increased crystallinity, evidenced by a decrease in the full width at half maxima (FWHM) of diffraction peaks.

AFM studies provide detailed information on the surface morphology of this compound films. These films, when prepared at optimized substrate temperatures, exhibit crack-free, continuous, dense, and uniform deposits. Three-dimensional AFM images have illustrated the growth of pyramid-shaped crystallites, with peak-valley heights typically ranging from 530 nm to 784 nm. The surface roughness of these films has also been quantified, showing a tendency to increase with rising substrate temperature, as detailed in Table 1. Complementary scanning electron microscopy (SEM) observations indicate dense-packing and an increase in grain size with elevated substrate temperatures. These structural and morphological attributes are crucial as they directly impact the optical and electrical properties of the films, including interband transition energies (3.86-3.98 eV) and a prominent green photoluminescence emission peak (489-509 nm).

Table 1: Surface Roughness of this compound Films at Different Substrate Temperatures

| Substrate Temperature (K) | Roughness (nm) |

| 310 | 113.92 |

| 325 | 138.09 |

| 340 | 146.54 |

Theoretical and Computational Chemistry Approaches

Computational Studies of Derivatives and Reaction Mechanisms

Computational chemistry approaches, particularly Density Functional Theory (DFT), have been extensively employed to elucidate the structural, electronic, and mechanistic properties of 1-aminoanthracene and its various derivatives. These studies provide crucial insights into molecular geometries, energy landscapes, and reaction pathways that are often challenging to obtain solely through experimental methods.

Electronic and Structural Properties of Derivatives Computational studies have investigated the electronic and structural characteristics of derivatives formed from this compound. For instance, anthracene-based Schiff base derivatives (A1-A6), synthesized from this compound and various aldehyde derivatives, have been subjected to Density Functional Theory (DFT) calculations using the B3LYP functional with the 6-311++G(d,p) basis set. These computations provide information on their optimized geometries and electronic properties nih.govresearchgate.net. Similarly, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels of composites containing anthracene (B1667546) derivatives with N,N-dimethylamine moieties, relevant for photovoltaic devices, have been estimated using DFT B3LYP quantum chemical calculations researchgate.net.

The introduction of specific functional groups can significantly alter the electronic structure. Theoretical calculations at the RHF 6-31G** level on 1,4-bis(amino)anthracene-9,10-diones, for example, demonstrated that incorporating chlorine or phenylsulfanyl groups at the 5- and 8-positions leads to a lowering of the LUMO energies . This suggests a potential impact on their reduction potentials and binding characteristics.

Furthermore, semi-empirical computations on N-triazinyl derivatives synthesized from this compound and 9-aminoanthracene (B1202694) have revealed the presence of highly polar charge-transfer (CT) states within their singlet excited state manifold. These studies explored the relationship between the CT-to-emitting state energy gap and solvent polarity, highlighting the influence of chemical structure and solvent environment on their photophysical behavior researchgate.netresearchgate.net.

Computational Studies of Reaction Mechanisms Computational chemistry plays a vital role in understanding the reaction mechanisms involving this compound. One area of focus has been the protonation behavior of this compound itself. Studies have utilized DFT methods, such as ωB97xD and B3LYP functionals, to calculate the relative electronic energies of this compound protomers (protonated forms) in different environments, including the gas phase, acetonitrile, methanol, and water rsc.org. These calculations help in understanding the stability of various protonated species, which is fundamental to acid-base chemistry and reaction mechanisms involving proton transfer.

| Protonated Site | Gas Phase (ωB97xD) | Gas Phase (B3LYP) | Acetonitrile (ωB97xD) | Methanol (ωB97xD) | Water (ωB97xD) |

|---|---|---|---|---|---|

| N-protonated | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 |

| C-protonated (e.g., C9) | +X | +Y | +A | +B | +C |

| Other C-protonated | +X' | +Y' | +A' | +B' | +C' |

| Note: Values are illustrative and represent typical data found in such computational studies. Specific numerical values are presented in the full research paper. |

Another significant area is the investigation of excited state proton transfer (ESPT) reactions. For instance, theoretical studies on anthracene-urea derivatives, whose absorption spectra can be close to that of this compound, have explored the energy profiles along the reaction coordinates of ESPT. These calculations, performed at the B3LYP level with the 6-31G(d) basis set for structural optimization and TD-DFT/B3LYP/6-31+G(d,p) for single-point energy calculations, reveal the energy changes associated with proton transfer and conformational changes within the complex nii.ac.jp. Such studies are crucial for designing molecules with specific fluorescence properties for sensing applications.

| Study Type | Computational Method | Basis Set | Key Finding/Parameter | Relevance to this compound |

|---|---|---|---|---|

| Proton Transfer (ESPT) | DFT (B3LYP), TD-DFT (B3LYP) | 6-31G(d), 6-31+G(d,p) | Energy change along N-H bond elongation (reaction coordinate) | Understanding excited state reactivity and fluorescence of related anthracene derivatives nii.ac.jp |

| Photoacidity-catalyzed hydroarylation | DFT calculations | Not specified in snippet | Mechanism corroboration for protonation step | Role of photoacidity in reactions of aromatic substrates including this compound kaust.edu.sa |

| Fullerene/Aminoanthracene Cluster Formation | Quantum chemistry calculations | Not specified in snippet | Optimized geometries, frequency calculations | Understanding formation pathways of clusters involving aminoanthracenes ustc.edu.cn |

| Note: This table summarizes the types of computational studies and their general findings. Specific numerical data for all entries is not available in the provided snippets. |

Beyond proton transfer, computational methods have also been applied to investigate other reaction pathways. For instance, DFT calculations have been used to corroborate the mechanism of olefin hydroarylation reactions catalyzed by a supramolecular photoacid, where the photoacidity of the capsule plays a crucial role in the protonation step of aromatic substrates like this compound kaust.edu.sa. Additionally, quantum chemistry calculations have been performed to understand the formation mechanisms of cationic fullerene/9-aminoanthracene clusters, including frequency calculations based on their optimized geometries, providing insights into potential interstellar dust growth processes ustc.edu.cn.

These computational studies collectively demonstrate the indispensable role of theoretical chemistry in unraveling the complex behavior of this compound and its derivatives, from their fundamental electronic structure to their involvement in diverse reaction mechanisms.

Reactivity and Mechanistic Studies

Diels-Alder Reactions: Stereoelectronic Effects and Stereoselectivity

1-Aminoanthracene participates in Diels-Alder reactions, a fundamental [4+2] cycloaddition in organic chemistry, with notable stereoselectivity. When reacting with dienophiles such as N-phenylmaleimide, this compound yields two primary stereoisomeric adducts: syn and anti. Research indicates that the syn isomer is predominantly formed, typically accounting for approximately 70% of the product, while the anti isomer constitutes about 30%. This ratio remains largely consistent irrespective of whether the amino group is at the 1- or 2-position of the anthracene (B1667546) moiety. fishersci.cawikidata.orgfishersci.se

The stereoselectivity observed in these reactions is primarily governed by electronic effects. fishersci.cawikidata.org A key stereoelectronic effect specific to the 1-position of the anthracene involves the conformation of its derivatives. For instance, in the 1-diacetamido derivative of aminoanthracene, there is hindered rotation and a non-planar conformation around the aryl C(1)-N bond. This contrasts with the 2-diacetamido derivative, which exhibits free rotation about the aryl C(2)-N bond. This hindered rotation at the 1-position can exert a significant steric influence on the stereoselectivity of the Diels-Alder reaction. fishersci.cafishersci.se

Table 1: Stereoisomeric Ratios in Diels-Alder Reaction of Aminoanthracenes with N-Phenylmaleimide

| Aminoanthracene Isomer | syn Adduct (%) | anti Adduct (%) | Dominant Effect |

| This compound | ~70 | ~30 | Electronic |

| 2-Aminoanthracene (B165279) | ~70 | ~30 | Electronic |

Electrochemical Oxidation and Polymerization Mechanisms

This compound is a monomer capable of undergoing oxidative polymerization, leading to the formation of poly(this compound) (PAA). This polymerization can be achieved through both chemical and electrochemical methods. In chemical oxidative polymerization, high yields (90-96%) of PAA have been reported using hydrogen peroxide (H₂O₂) in the presence of an iron (Fe) catalyst. nih.gov The resulting poly(this compound) exhibits favorable properties, including good solubility in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP), as well as high thermal stability. nih.gov

The mechanism of electrochemical polymerization often initiates with an electron transfer from the monomer, leading to the formation of cation radicals. nih.gov These radical cations play a crucial role in the subsequent coupling steps that lead to oligomer formation and, eventually, the growth of the polymer chain. thegoodscentscompany.com Maintaining a relatively high concentration of these cation radicals in the vicinity of the electrode is important for efficient polymerization. However, factors such as intensive stirring can decrease the polymer yield by promoting the diffusion of radical cations and dimers away from the electrode surface. The structure and conductivity of the synthesized polymer can be further modified through additional chemical reactions.

Table 2: Properties of Poly(this compound) (PAA) from Oxidative Polymerization

| Property | Observation | Source |

| Synthesis Method | Chemical oxidative polymerization using H₂O₂/Fe catalyst | nih.gov |

| Yield | 90-96% | nih.gov |

| Solubility | Good in polar organic solvents (DMSO, DMF, NMP, H₂SO₄, HCOOH) | nih.gov |

| Thermal Stability | High (weight loss starts ~300 °C, 78% residual weight at 900 °C under N₂) | nih.gov |

| Polymerization Start | Electron transfer from monomer to form cation radical | nih.gov |

Photoinduced Charge Transfer Phenomena

This compound exhibits photoinduced charge transfer phenomena, which significantly influence its photophysical behavior, particularly its fluorescence properties. Studies have investigated the fluorescence quenching of this compound by dissolved oxygen in solvents like cyclohexane (B81311). This quenching mechanism is predominantly dynamic or collisional, although a minor component of static quenching is also observed. The dynamic quenching constant for this interaction has been determined to be 0.445 ± 0.014 mM⁻¹. nih.gov

Beyond simple quenching, this compound and similar aminoanthracene derivatives can participate in photoinduced electron transfer (PET) processes. For instance, in polymer-dye systems, charge transfer from the aminoanthracene dye to the polymer matrix (e.g., poly(methyl methacrylate), PMMA) has been observed. nih.gov These phenomena are critical in understanding the excited-state dynamics and potential applications of this compound in sensing, optoelectronics, and other light-driven processes.

Intramolecular Charge Transfer (ICT) Processes

Intramolecular Charge Transfer (ICT) processes are a significant aspect of the photophysics of aminoanthracene derivatives, including this compound. These processes involve the redistribution of electron density within a molecule upon excitation, leading to a charge-separated excited state. While specific detailed research findings focusing solely on this compound's ICT processes are less extensively documented in the provided search results compared to its Diels-Alder or electrochemical behaviors, the structural characteristics of this compound strongly suggest its involvement in such phenomena.

Advanced Applications in Materials Science and Technology

Organic Electronics and Optoelectronic Devices

The field of organic electronics has seen a surge of interest in anthracene-based materials, with 1-aminoanthracene and its derivatives showing considerable promise for use in a variety of optoelectronic devices. researchgate.net These organic conjugated materials are sought after for their unique optical, electrical, and photoelectrical properties, which are crucial for creating lightweight, flexible, and cost-effective electronic components. researchgate.net

Organic Semiconductors in Thin Films

This compound has been identified as a promising organic semiconductor. researchgate.net Thin films of this compound, created using techniques like hot wall deposition, exhibit crystalline structures and semiconductor behavior. researchgate.netresearchgate.net The electrical and optical properties of these films can be tuned by controlling fabrication parameters, such as substrate temperature. researchgate.net

Research has shown that increasing the substrate temperature during the deposition of this compound films leads to higher crystallinity, increased electrical conductivity, and a wider optical band gap. researchgate.net These films demonstrate semiconductor behavior with activation energies that are influenced by the deposition temperature. researchgate.netinoe.ro The ability to process these films at low temperatures makes them compatible with flexible polymeric substrates, opening doors for their use in flexible electronics and sensor arrays. researchgate.netresearchgate.net

Interactive Data Table: Properties of this compound Thin Films at Different Substrate Temperatures

| Substrate Temperature (K) | Optical Band Gap (eV) | Activation Energy (High Temp Range) (eV) | Film Roughness (nm) |

| 310 | 3.86 | 0.55 | 113.92 |

| 325 | 3.92 | 0.51 | 138.09 |

| 340 | 3.98 | 0.48 | 146.54 |

This table presents data on how the substrate temperature during the fabrication of this compound thin films affects their key optical and electrical properties. Data sourced from research on low-temperature processing of these films. researchgate.net

Photovoltaic Cells and Solar Energy Conversion

The potential of this compound in photovoltaic applications is an active area of research. solubilityofthings.com Its inherent properties as an organic semiconductor make it a candidate for use in organic photovoltaic cells, aiming to enhance energy conversion efficiency. solubilityofthings.comresearchgate.net Furthermore, in the broader context of solar cell technology, such as perovskite solar cells, related amino-anthracene compounds are being considered as components of adsorbent materials to capture toxic substances in case of cell damage, highlighting the diverse roles such compounds can play. google.com

Light Emitting Devices (OLEDs)

Anthracene (B1667546) and its derivatives are foundational materials in the development of Organic Light-Emitting Diodes (OLEDs). researchgate.netrsc.org this compound is specifically investigated for its luminescent properties. solubilityofthings.com Thin films of this compound exhibit strong photoluminescence, with studies showing a prominent green emission. researchgate.netresearchgate.net The intensity of this emission can be significantly enhanced by optimizing the deposition conditions of the thin film, such as the substrate temperature. researchgate.net This makes this compound and its derivatives attractive candidates for use as emitting materials in OLEDs for displays and solid-state lighting. researchgate.netrsc.org

Chemiresistor Gas Sensors and Field Effect Transistors

The application of organic materials in sensors, including chemiresistor gas sensors and field effect transistors (FETs), is a rapidly growing field. researchgate.net Chemiresistors operate by changing their electrical resistance in response to the presence of a chemical analyte. renesas.commit.edu

A notable development is the use of poly(this compound) (PAA), a conductive polymer derived from this compound, in creating highly sensitive sensors. nih.govresearchgate.net In one application, PAA was used to functionalize oxidized single-walled carbon nanotubes (ox-SWNTs) to create a solid-state, wireless pH sensor. nih.govresearchgate.net This device demonstrated a robust response over a wide pH range and long-term stability, showing potential for biomedical applications like monitoring for infection around surgical implants. nih.gov The unique electrical properties of materials based on this compound make them suitable for integration into both chemiresistors and the active channels of organic thin-film transistors (OTFTs). researchgate.netinoe.ro

Sensor Development

The inherent fluorescent properties of the anthracene core, modified by the amino group, make this compound a versatile platform for developing various types of sensors. cymitquimica.comscbt.com

Fluorescent Probes for Bioimaging and Sensor Development

Derivatives of this compound are being explored as fluorescent probes for bioimaging and for the detection of specific analytes. For instance, this compound has been incorporated into larger molecular structures, such as calix pyrroles, to create fluorescent chemosensors for anions. soton.ac.uk In these systems, the binding of an anion to the receptor part of the molecule causes a change in the fluorescence of the anthracene unit, allowing for detection. soton.ac.uk Specifically, significant quenching of fluorescence was observed upon the addition of anions like fluoride, chloride, and dihydrogenphosphate, with the degree of quenching correlating to the binding affinity of the anion. soton.ac.uk This principle of fluorescence modulation upon analyte binding is a cornerstone of modern sensor design. acs.org

Competitive Fluorescence Resonance Energy Transfer (FRET) Assays (e.g., for Benzene (B151609) Detection)

This compound (1-AMA) serves as a critical component in the development of highly sensitive biosensors, particularly in competitive Fluorescence Resonance Energy Transfer (FRET) assays. researchgate.netplos.org FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). thermofisher.combmglabtech.com A donor chromophore, initially in its electronically excited state, may transfer energy to an acceptor chromophore in close proximity (typically 10-100 Å). thermofisher.com This energy transfer causes the acceptor to emit light (sensitized fluorescence) while quenching the donor's fluorescence. thermofisher.com

A notable application of this is in the detection of atmospheric benzene, a volatile organic compound (VOC) and a known carcinogen. plos.orgnih.gov Researchers have successfully designed a FRET-based assay for benzene by utilizing porcine odorant-binding protein (pOBP) as the molecular recognition element and 1-AMA as the fluorescent probe. researchgate.netplos.orgnih.gov

In this system, the tryptophan residue within the pOBP acts as the FRET donor, while 1-AMA acts as the acceptor. plos.org When 1-AMA is bound within the protein's binding site, excitation of the tryptophan residue at 295 nm leads to a decrease in the protein's natural fluorescence at 340 nm and the appearance of a new, strong emission band from 1-AMA at 481 nm, signifying efficient energy transfer. plos.orgresearchgate.net

The assay operates on a competitive binding principle. When benzene is introduced, it displaces the 1-AMA from the pOBP binding pocket. researchgate.net This displacement increases the distance between the donor (tryptophan) and the acceptor (1-AMA), thereby interrupting the FRET process. The result is a measurable decrease in the 1-AMA fluorescence intensity at 481 nm, which correlates directly with the concentration of benzene. researchgate.net This method is highly sensitive, with a reported detection limit of 3.9 μg/m³ (0.05 µM), a value below the emission limit set by European law. plos.orgnih.gov The high affinity and specificity of pOBP for benzene contribute to the assay's effectiveness. plos.org

Table 1: Key Findings of 1-AMA FRET Assay for Benzene Detection

| Parameter | Finding | Source(s) |

| Principle | Competitive Fluorescence Resonance Energy Transfer (FRET) | plos.org, ontosight.ai |

| Molecular Recognition | Porcine Odorant-Binding Protein (pOBP) | researchgate.net, plos.org |

| FRET Donor | Tryptophan residue in pOBP | plos.org |

| FRET Acceptor | This compound (1-AMA) | researchgate.net, plos.org |

| Mechanism | Benzene displaces 1-AMA from pOBP, interrupting FRET and reducing 1-AMA fluorescence. | researchgate.net |

| Detection Limit | 3.9 μg/m³ (0.05 µM) | plos.org, nih.gov |

Humidity and Temperature Sensors

Derivatives of aminoanthracene are being explored as active materials in the fabrication of environmental sensors. While this compound itself is a subject of study, related structures like 2-aminoanthraquinone (B85984) and synthesized derivatives show significant potential in sensing applications. researchgate.net

One such derivative, 2-(1H-pyrrol-1-yl)-anthracene-9,10-dione (PAD), has been synthesized and characterized for its use in humidity, temperature, and light sensors. mdpi.com For sensing applications, a thin film of PAD was thermally deposited onto a glass substrate with pre-patterned silver electrodes. mdpi.com The sensor's performance was evaluated by measuring changes in its capacitance (C) and capacitive reactance (X) in response to varying relative humidity (%RH) and temperature. mdpi.com

The device demonstrated sensitivity across a broad range of conditions: 15–93%RH for humidity and 293–382 K for temperature. mdpi.com The humidity sensing mechanism relies on the interaction of water molecules with the PAD thin film, which alters the dielectric properties and thus the capacitance of the device. For temperature, the sensor's electrical conductivity and charge carrier mobility change with temperature, leading to a corresponding change in capacitance. mdpi.com The sensor exhibited fast response and recovery times of 5 seconds and 7 seconds, respectively, for humidity sensing. mdpi.com

Similarly, 2-aminoanthraquinone (AAq) has been studied as an active material for both humidity and temperature sensors due to its hydrophobic nature and high melting point (575 K). researchgate.net A surface-type device using a thin film of AAq showed linear changes in capacitance and resistance with variations in relative humidity and temperature. researchgate.net

Table 2: Performance of PAD-Based Multifunctional Sensor

| Parameter | Sensing Range | Key Characteristic | Source(s) |

| Humidity | 15–93 %RH | Response Time: 5 s, Recovery Time: 7 s | mdpi.com |

| Temperature | 293–382 K (20–109 °C) | Capacitance increases with temperature due to decreased resistivity. | mdpi.com |

| Illumination | 1500–20000 lx | Response Time: 3.8 s, Recovery Time: 2.6 s | mdpi.com |

Metal Ion Sensing Properties of Derivatives

Aminoanthraquinone derivatives, which share the core anthraquinone (B42736) structure with oxidized this compound, have been successfully designed as chemosensors for detecting various metal ions in aqueous solutions. biointerfaceresearch.comresearchgate.net These sensors often operate on colorimetric or fluorometric principles, where the binding of a metal ion causes a distinct and visible change in color or fluorescence. biointerfaceresearch.comsolubilityofthings.com The sensing mechanism typically involves the coordination of the metal ion with nitrogen and oxygen atoms within the derivative's structure. biointerfaceresearch.comresearchgate.net

For instance, a series of amino-anthraquinone derivatives has been reported to show noticeable color changes upon the addition of transition metal salts in a methanol-water solution. biointerfaceresearch.com One receptor changed color from red to blue specifically in the presence of Cu²⁺ ions. This change is attributed to the selective binding of the copper ion with three nitrogen atoms in the receptor molecule. biointerfaceresearch.com

Further research has led to the development of water-soluble colorimetric chemosensors based on the 1-aminoanthraquinone (B167232) chromophore functionalized with polyamine chains. researchgate.net These sensors allow for the visual detection and quantification of specific metal ions:

Copper (Cu²⁺): One sensor derivative (L²) was able to detect Cu²⁺ ions without interference from 13 other common metal ions. researchgate.net

Lead (Pb²⁺): Another derivative (L³) produced a color change in the presence of equimolar amounts of Pb²⁺, in addition to its response to Cu²⁺. The significant difference in the absorption maxima for the lead and copper complexes suggests the potential for simultaneous quantification of both ions. researchgate.net

The development of these derivatives showcases the versatility of the aminoanthraquinone scaffold in creating selective and sensitive tools for environmental and biological monitoring of heavy metal contamination. researchgate.net

Table 3: Metal Ion Sensing by Aminoanthraquinone Derivatives

| Derivative Type | Target Ion(s) | Detection Method | Observed Change | Source(s) |

| Amino-anthraquinone | Cu²⁺ | Colorimetric | Red to Blue | biointerfaceresearch.com |

| 1-Aminoanthraquinone with polyamine chain (L²) | Cu²⁺ | Colorimetric | Visual color change | researchgate.net |

| 1-Aminoanthraquinone with polyamine chain (L³) | Cu²⁺, Pb²⁺ | Colorimetric | Distinct color changes for each ion | researchgate.net |

| Anthraimidazoledione | Fluoride (F⁻) | Colorimetric & Fluorometric | Red shift in absorption, 'turn-off' emission | researchgate.net |

| Thiophene tethered pentaquinone | Fe³⁺ | UV-vis & Fluorescence | Change in absorption/emission spectra | biointerfaceresearch.com |

Dye and Pigment Chemistry: Beyond Basic Applications

While this compound and its derivatives, particularly 1-aminoanthraquinone, are well-known intermediates in the synthesis of dyes and pigments, advanced applications aim to overcome the limitations of traditional dyeing methods. ontosight.aigoogle.comresearchgate.net A significant area of innovation involves chemically incorporating the chromophore into a polymer binder, creating a "colored binder" for textile printing. ekb.eg

This advanced approach enhances the fastness and durability of the color on fabrics. ekb.eg A novel unsaturated pigment, 2-anthracene triazole acrylate (B77674), was synthesized from 2-aminoanthracene (B165279) using click chemistry. ekb.eg The key feature of this pigment is its acrylate group, which contains an unsaturated double bond. This functionality allows the pigment molecule to act as a monomer and be copolymerized with other monomers, such as acrylic acid and butyl acrylate, through emulsion polymerization. ekb.eg

Interactions with Biological Systems and Biomedical Research

Fluorescent Probes in Biochemical and Cellular Research

Probing Protein Structure and Dynamics

1-Aminoanthracene serves as a valuable fluorescent probe for investigating the structure and dynamics of various proteins, particularly those belonging to the lipocalin family. Studies have explored its interactions with dimeric β-lactoglobulin, dimeric odorant binding protein (OBP), and monomeric α1-acid glycoprotein.

The binding of 1-AMA to β-lactoglobulin and OBP has been shown to induce conformational changes in these proteins, even at low probe concentrations. These structural modifications are characterized by a red shift in the fluorescence excitation spectra maximum of tryptophan residues, an increase in their third fluorescence lifetime, and a decrease in their pre-exponential factor. Notably, these effects were not observed in α1-acid glycoprotein, a difference potentially attributed to the presence of carbohydrates in its structure. 1-AMA interacts with the hydrophobic binding sites of these proteins, leading to a decrease in the fluorescence intensity of tryptophan residues and a simultaneous increase in 1-AMA's own fluorescence.

Research on engineered odorant binding proteins (OBPs) has demonstrated that their binding affinities for 1-AMA can be tuned by temperature variations. For instance, a truncated OBP (tOBP) exhibited a higher affinity for 1-AMA at 25°C (dissociation constant (Kd) = 0.45 μM) compared to 37°C (Kd = 1.72 μM). Conversely, another engineered OBP, OBP::GQ20::SP-DS3, displayed an inverse relationship, showing higher affinity at 37°C (Kd = 0.58 μM) than at 25°C (Kd = 1.17 μM). Molecular modeling studies have corroborated that these differential binding behaviors are influenced by temperature-dependent changes in the protein's binding pocket size.

1-AMA has also been utilized in the development of sensitive fluorescence assays. An example includes its use in a competitive fluorescence resonance energy transfer (FRET) assay for benzene (B151609) detection, where porcine OBP acted as the molecular recognition element. This assay achieved a detection limit of 3.9 μg/m³ for benzene, a value lower than the European regulated emission limit. Furthermore, 1-AMA binds to the general anesthetic site in horse spleen apoferritin (HSAF) with a dissociation constant (Kd) of approximately 0.1 mM. Its fluorescence is enhanced upon binding to HSAF, providing a unique fluorescence assay for compound screening and the discovery of new anesthetics.

Table 1: Binding Affinities of this compound to Engineered Odorant Binding Proteins

| Protein Type | Temperature (°C) | Dissociation Constant (Kd, μM) |

| Truncated OBP | 25 | 0.45 |

| Truncated OBP | 37 | 1.72 |

| OBP::GQ20::SP-DS3 | 25 | 1.17 |

| OBP::GQ20::SP-DS3 | 37 | 0.58 |

Cellular Uptake and Distribution Studies

This compound has been identified as a fluorescent general anesthetic, offering unique opportunities for studying anesthetic distribution in living organisms at cellular and subcellular levels. Fluorescence micrographs have demonstrated the localization of 1-AMA to the brain and olfactory regions in Xenopus laevis tadpoles.

To further elucidate its mechanism of action, a photoactive analogue, 1-azidoanthracene (B1256477), was synthesized. When administered to stage 40–47 albino tadpoles, subsequent near-UV irradiation of the forebrain region resulted in the immobilization of the animals. This immobilization was often reversible but exhibited a longer duration, suggesting covalent attachment of the ligand to functionally important targets. Further analysis using isoelectric focusing/SDS-PAGE (IEF/SDS-PAGE) and mass spectrometry identified the labeled protein as β-tubulin. In vitro assays with aminoanthracene-cross-linked tubulin revealed an inhibition of microtubule polymerization, a mechanism similar to that of colchicine (B1669291). Tandem mass spectrometry confirmed that anthracene (B1667546) binds near the colchicine site on tubulin. The anesthetic effects of this compound were also influenced by microtubule-stabilizing agents; incubation of tadpoles with epothilone (B1246373) D or discodermolide significantly increased the effective concentration of this compound required to induce immobilization.

Pharmacological Evaluation of Derivatives

This compound itself exhibits notable pharmacological properties. It functions as a fluorescent general anesthetic. Electrophysiology experiments in isolated cells have shown that 1-AMA potentiates chloride currents elicited by gamma-aminobutyric acid (GABA), a characteristic shared with many general anesthetics. Furthermore, 1-AMA reversibly immobilizes stage 45–50 Xenopus laevis tadpoles, with an effective concentration (EC50) of 16 μM. The interaction of this compound and its photoactive analogue, 1-azidoanthracene, with β-tubulin and their inhibitory effect on microtubule polymerization, as observed in in vitro assays, represents a key aspect of its pharmacological profile related to its anesthetic action.

Mechanisms of Carcinogenesis and Related Biomedical Models

This compound, as a polycyclic aromatic amine (PAA), is recognized for its potential health risks, including carcinogenicity. Research indicates that this compound can undergo metabolic transformation within the body, leading to the formation of reactive intermediates. These intermediates are capable of binding covalently to DNA, which can result in mutations and potentially initiate the process of cancer development. Consequently, this compound is utilized in biomedical research as a model compound to investigate the intricate mechanisms of carcinogenesis and to facilitate the development of cancer chemotherapeutics. The general understanding of polycyclic aromatic hydrocarbons (PAHs), to which this compound is structurally related, suggests that their reactive metabolites can form DNA adducts, a critical molecular event in the induction of mutations and the initiation of cancer.

Advanced Analytical Methodologies Utilizing 1 Aminoanthracene

Precolumn Derivatization for Enhanced Detection in Chromatography

Precolumn derivatization with 1-aminoanthracene is a widely adopted strategy in chromatography to introduce or enhance fluorescent properties in analytes that inherently lack them, thereby significantly improving detection limits and selectivity.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)

This compound is frequently employed as a precolumn derivatization agent in High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence Detection (FLD). acs.orgnanoscience.or.krnist.govibict.brelectrochemsci.orgnih.govnih.gov The derivatization reaction typically occurs in a phosphate (B84403) buffer, often catalyzed by agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC). acs.orgnanoscience.or.krnist.govelectrochemsci.orgnih.govnih.gov The resulting fluorescent derivatives are then separated on a reversed-phase column. nih.gov For detection, the fluorimetric detector is commonly set at an excitation wavelength of 248 nm and an emission wavelength of 418 nm. acs.orgnanoscience.or.krnist.govelectrochemsci.orgnih.govnih.gov This approach has consistently demonstrated good linearity and high sensitivity for various analytical applications. acs.orgnanoscience.or.krnist.govelectrochemsci.orgnih.govnih.gov

Application in Biomedical Sample Analysis (e.g., L-Carnitine in Infant Milk)

A notable application of this compound in precolumn derivatization is the analysis of L-carnitine and its esters in complex biomedical matrices. A novel analytical method utilizing HPLC/FLD with this compound derivatization has been developed for the rapid measurement of L-carnitine ester derivatives in infant powdered milk. acs.orgnanoscience.or.krelectrochemsci.org

The method involves a protein precipitation pretreatment step to remove proteins and achieve high analyte recovery, typically ranging from 97.16% to 106.56%. acs.orgnanoscience.or.krelectrochemsci.org The derivatization of L-carnitine to its ester form is carried out using this compound as the derivatizing agent and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) as the catalyst in a phosphate buffer. acs.orgnanoscience.or.krelectrochemsci.org Method validation, often following guidelines such as those from AOAC, has shown excellent performance characteristics. acs.orgnanoscience.or.krelectrochemsci.org

Table 1: Performance Characteristics for L-Carnitine Analysis in Infant Milk using this compound Derivatization

| Parameter | Value | Source |

| Linearity Range | 0.1–2.5 mg/L | acs.orgnanoscience.or.krelectrochemsci.org |

| Lower Limit of Quantitation (LOQ) | 0.076 mg/L | acs.orgnanoscience.or.krelectrochemsci.org |

| Limit of Detection (LOD) | 0.024 mg/L | acs.orgnanoscience.or.krelectrochemsci.org |

| Recovery (Infant Milk) | 97.16%–106.56% | acs.orgnanoscience.or.krelectrochemsci.org |

| Analysis Time per Injection | Approximately 20 minutes | nanoscience.or.kr |

This derivatization method has also been successfully applied to determine L-carnitine concentrations in other biological samples, including plasma, milk, and muscle samples from cows. nist.govnih.gov The intra- and interday precision and recovery results consistently fall within allowable limits, indicating the method's accuracy and reliability. acs.orgnanoscience.or.krnist.govelectrochemsci.orgnih.gov

Derivatization for Carbohydrate Analysis

While aminoanthracene derivatives are known for their utility in carbohydrate analysis, primarily 2-aminoanthracene (B165279) (2-AA) is reported as a tagging agent for mono- and oligosaccharides in liquid chromatography (LC) and capillary electrophoresis (CE) to enhance their detection. researchgate.netrsc.orgresearchgate.netd-nb.info Direct applications specifically utilizing this compound for carbohydrate derivatization are not commonly reported in the literature.

Mass Spectrometry (MS) Applications, including Tandem MS

This compound plays a role in Mass Spectrometry (MS) applications, particularly in conjunction with chromatographic techniques. Its fluorescent derivatives can be further analyzed by mass spectrometry to confirm their identity and purity. For instance, in the determination of L-carnitine and its acetyl and propionyl esters, the identity of the this compound-derivatized compounds has been assessed by mass spectrometry, and their chromatographic peak purity confirmed by HPLC-tandem mass spectrometry. nih.gov

Furthermore, this compound has been incorporated into advanced chromatographic columns for enhanced mass spectrometry detection. A supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS) system, employing a sub-2µm this compound column, has been developed for the analysis of acrylamide (B121943). mdpi.com This method demonstrated an 11-fold increase in sensitivity compared to UHPLC-ESI-QqQ-MS for acrylamide detection, enabling the evaluation of concentrations below 10 µg/kg without the need for solid-phase extraction (SPE) clean-up. mdpi.com The analysis time for acrylamide using this SFC-MS/MS system was notably efficient, requiring less than 4 minutes. mdpi.com

Ion Mobility-Mass Spectrometry (IM-MS) for Protomers

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique for structural characterization, and this compound (1AA) has been a subject of investigation using this methodology. IM-MS has been utilized to study the relative electronic energies of this compound protomers in various phases, including the gas phase, acetonitrile, methanol, and water. This technique allows for the comparison of standard and high-resolution drift time (HRdm) IM spectra of the protonated ion ([M+H]+) of this compound, providing insights into its gas-phase structures and intramolecular proton transfer processes.

Spectroelectrochemical Techniques for Characterization

Spectroelectrochemical techniques offer a comprehensive approach to characterize the electrochemical behavior and spectroscopic properties of compounds. Cyclic voltammetry (CV) has been employed for the electrochemical characterization of this compound itself, allowing for the measurement of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. rsc.org

Beyond the direct characterization of the monomer, electropolymerized poly(this compound) (PAA) films on platinum electrodes have been developed and extensively characterized for their analytical applications. These PAA-modified electrodes have been successfully tested as pH sensors, demonstrating a wide Nernstian response across a pH range of 1 to 12.